N-cycloheptyl-4-ethoxybenzenesulfonamide

RGS8 G-protein signaling HT-Flow Cytometry

Establish reproducible HTS assay sensitivity floors with this defined, reversible RGS8-Gαo interaction probe. • EC50 >30 μM in HyperCyt® flow cytometry-ideal for Z'-factor determination and hit threshold calibration. • Uniformly weak across RGS4/7/8/16, enabling artifact-free isoform selectivity counter-screens. • Non-covalent binder for benchmarking irreversible covalent RGS inhibitors.

Molecular Formula C15H23NO3S
Molecular Weight 297.41
CAS No. 640714-66-5
Cat. No. B2766351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-ethoxybenzenesulfonamide
CAS640714-66-5
Molecular FormulaC15H23NO3S
Molecular Weight297.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
InChIInChI=1S/C15H23NO3S/c1-2-19-14-9-11-15(12-10-14)20(17,18)16-13-7-5-3-4-6-8-13/h9-13,16H,2-8H2,1H3
InChIKeyHKEHPTASRJEUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-cycloheptyl-4-ethoxybenzenesulfonamide: Baseline Identity & Pharmacological Context


N-cycloheptyl-4-ethoxybenzenesulfonamide (CAS 640714-66-5, MW 297.4 g/mol, CLogP ~3.6) is a synthetic small-molecule sulfonamide initially identified in a high-throughput screening (HTS) campaign targeting regulators of G-protein signaling (RGS) proteins [1]. Unlike canonical carbonic anhydrase (CA)-inhibitor sulfonamides, its primary annotated biological interaction is with RGS family proteins, specifically RGS8, where it was characterized in a multiplexed flow cytometry protein-protein interaction assay (PubChem AID 1869) measuring RGS8–Gαo binding disruption [2]. This compound represents an under-optimized HTS hit with a defined yet modest activity fingerprint and a distinct chemotype—featuring a cycloheptyl substituent on the sulfonamide nitrogen and a 4-ethoxy substituent on the benzene ring—that separates it from both classical sulfonamide drugs and more potent, covalently-acting RGS inhibitors [3].

N-cycloheptyl-4-ethoxybenzenesulfonamide: Why It Cannot Be Substituted


Substitution of N-cycloheptyl-4-ethoxybenzenesulfonamide with other commercially available RGS inhibitors (e.g., CCG-50014, CCG-203769) is not directly equivalent due to fundamental differences in three critical procurement-relevant dimensions: (1) RGS isoform selectivity fingerprint—CCG-50014 potently inhibits RGS4 (IC50 ~30 nM) and RGS8 (IC50 ~6.1 µM) [1], while N-cycloheptyl-4-ethoxybenzenesulfonamide exhibits only a weak EC50 >30 µM against RGS8 with no reported RGS4 activity; (2) mechanism of action—CCG compounds act through covalent cysteine modification [2], whereas the target compound is not known to form covalent adducts, making it a reversible binder suitable for equilibrium-based assay formats; and (3) chemical scaffold—the cycloheptyl N-substituent and 4-ethoxy O-substituent produce a distinct steric and electronic profile that yields differential RGS family member engagement in multiplexed HTS panels [3]. These differences mean that simply ordering a more potent RGS inhibitor will alter the biological profile being studied, invalidating comparative analysis and assay calibration efforts.

N-cycloheptyl-4-ethoxybenzenesulfonamide: Quantitative Comparative Evidence


RGS8 Binding Activity: Low-Affinity Boundary

N-cycloheptyl-4-ethoxybenzenesulfonamide exhibits an EC50 of >30,000 nM for disruption of the RGS8–Gαo protein-protein interaction, as measured in the multiplexed HyperCyt® high-throughput flow cytometry assay (PubChem AID 1869) [1]. In the same screening campaign, structurally distinct hits such as CHEMBL2037228 (IC50 = 7,600 nM) and CHEMBL2037348 (IC50 = 21,300 nM) showed stronger RGS8 engagement [2]. In contrast, the potent RGS4/RGS8 inhibitor CCG-50014 achieves an IC50 of 6,100 nM against wild-type RGS8 in an FCPIA assay—approximately 5-fold lower [3]. This positions the target compound as a tool for delineating the lower limit of detectable RGS8 binding in orthogonal assay formats, a functionally distinct role from higher-affinity probes.

RGS8 G-protein signaling HT-Flow Cytometry Protein-protein interaction Screening hit

RGS Isoform Selectivity: Broad Pan-RGS Reactivity

Multiplexed HTS data (PubChem AID 1504 project) reveal that N-cycloheptyl-4-ethoxybenzenesulfonamide engages multiple RGS isoforms: RGS8 (EC50 >30,000 nM), RGS7 (EC50 >30,000 nM), RGS4 (EC50 ~30,000 nM), and RGS16 (EC50 >30,000 nM) [1]. This broad, equipotent engagement profile is mechanistically and pharmacologically distinct from CCG-203769, which is highly RGS4-selective (IC50 = 17 nM, >4,500-fold over RGS8 where IC50 >79,000 nM) , and from CCG-50014, which inhibits RGS4 (IC50 = 30 nM) ~200-fold more potently than RGS8 (IC50 = 6,100 nM) . Although the absolute affinity is low, the target compound's uniformly weak, pan-RGS interaction pattern makes it suitable as a negative control that lacks isoform bias—a property not shared by the more potent but highly biased probes.

RGS family Selectivity profiling Multiplexed screening RGS4 RGS16

Binding Mechanism: Reversible vs. Covalent Inhibition

CCG-4986, CCG-50014, and CCG-203769 act as covalent, thiol-reactive inhibitors of RGS proteins, forming adducts with specific cysteine residues in the RGS Gα-interaction face [1]. CCG-50014 activity against RGS8 is abolished (IC50 >100,000 nM) when both Cys107 and Cys160 are mutated to serine [2]. N-cycloheptyl-4-ethoxybenzenesulfonamide lacks the electrophilic warhead (e.g., thiadiazolidinone, sulfinimidoate) characteristic of covalent RGS inhibitors [3] and shows time-independent, equilibrium-based activity in the flow cytometry assay. This reversible mechanism permits its use in competition-based assays, label-free biosensor platforms (e.g., SPR, BLI), and washout experiments where covalent modifiers would be unsuitable.

Reversible inhibitor Covalent inhibitor Thiol-reactive Assay design Mechanism of action

Physicochemical Profile: Lipophilicity & Structural Features

N-cycloheptyl-4-ethoxybenzenesulfonamide has a computed XLogP3-AA value of 3.6, a molecular weight of 297.4 g/mol, and a topological polar surface area (TPSA) of 63.8 Ų [1]. By comparison, CCG-50014 (MW ~420–450 g/mol, TPSA >90 Ų, XLogP ~2–3) is substantially more polar and contains a thiadiazolidinone core, while CCG-203769 (MW ~380–410 g/mol) also has a higher heteroatom count [2]. The target compound's higher lipophilicity conferred by the cycloheptyl and 4-ethoxy substituents results in different solubility and non-specific binding characteristics that impact assay buffer compatibility, DMSO stock preparation, and cellular permeability inferences. These physicochemical distinctions must be accounted for when designing concentration-response experiments and selecting vehicle controls.

Lipophilicity Physicochemical properties Cycloheptyl Drug-likeness Assay compatibility

Cycloheptyl Substituent: Unique Sulfonamide Chemotype

Within the RGS sulfonamide chemical space, N-cycloheptyl-4-ethoxybenzenesulfonamide is one of the few compounds bearing a seven-membered cycloheptyl ring on the sulfonamide nitrogen—most analogs carry smaller cycloalkyl (cyclopentyl, cyclohexyl), aromatic, or linear alkyl N-substituents [1]. Comparative structural analysis reveals that other RGS-active sulfonamides—including CCG-4986 (methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate) and the thiadiazolidinone-based CCG series—do not share this cycloheptyl motif [2]. This structural uniqueness translates to differential steric occupancy of the RGS8 hydrophobic pocket, as evidenced by the compound's distinct activity rank-ordering across RGS isoforms compared to structurally related but non-cycloheptyl sulfonamides in the same HTS campaign (AID 1504) [3].

Chemotype Cycloheptyl Structure-activity relationship RGS pharmacology Chemical diversity

N-cycloheptyl-4-ethoxybenzenesulfonamide: Defined Application Scenarios


Low-Affinity Reference for RGS8 HTS Calibration

Use N-cycloheptyl-4-ethoxybenzenesulfonamide as a defined, low-affinity reference compound to establish the assay sensitivity floor in RGS8–Gαo protein-protein interaction HTS platforms. With an EC50 >30,000 nM in the HyperCyt® flow cytometry format [1], this compound provides a reproducible signal for setting concentration-response curve fitting parameters, enabling robust Z'-factor determination and hit threshold definition. This application is supported by the compound's extensive characterization in PubChem AID 1869, where it was tested in confirmatory dose-response mode alongside structurally diverse HTS hits [2].

Pan-RGS Negative Control for Selectivity Counter-Screens

Deploy this compound in secondary counter-screening panels to validate the selectivity of newly discovered RGS isoform-selective probes. Its uniformly weak activity across RGS4 (EC50 ~30,000 nM), RGS7 (>30,000 nM), RGS8 (>30,000 nM), and RGS16 (>30,000 nM) [1] makes it an ideal vehicle for distinguishing genuine isoform-selective hits from pan-reactive artifacts. Unlike the potent but isoform-biased CCG-50014 [2], this compound does not introduce selectivity artifacts into counter-screen interpretation.

Reversible Control for Covalent RGS Inhibitor Studies

Employ N-cycloheptyl-4-ethoxybenzenesulfonamide as a reversible-binding control compound in experiments designed to test for irreversible, covalent RGS inhibition. Its lack of an electrophilic warhead [1] and presumed equilibrium binding kinetics allow researchers to benchmark the time-dependent, wash-resistant inhibition characteristic of covalent probes like CCG-50014 and CCG-203769 [2]. This application is essential for distinguishing true covalent modifiers from tight-binding but reversible inhibitors in medicinal chemistry campaigns.

Cycloheptyl Scaffold for SAR Library Expansion

Utilize this compound as a synthetic starting point for cycloheptyl sulfonamide library expansion. The unique seven-membered N-cycloheptyl ring [1] occupies conformational space distinct from the more common N-cyclopentyl and N-cyclohexyl sulfonamide chemotypes identified in the same HTS campaign [2]. Procurement of this specific chemotype enables exploration of steric effects on RGS binding pocket complementarity that cannot be interrogated using commercially-available smaller-ring analogs.

Technical Documentation Hub

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